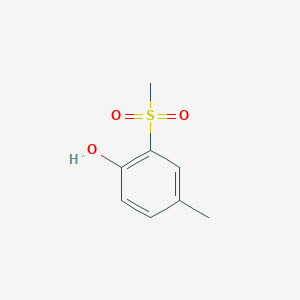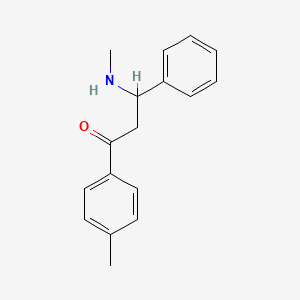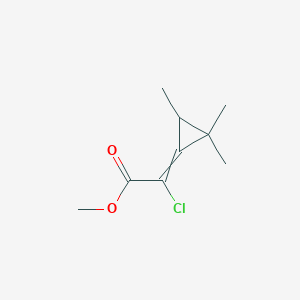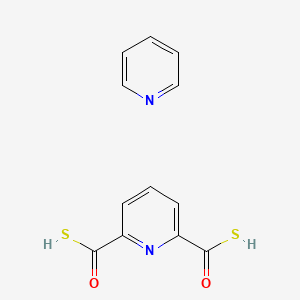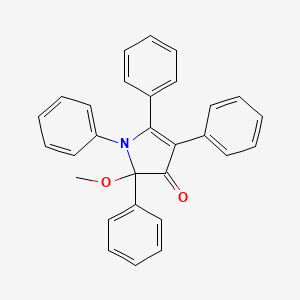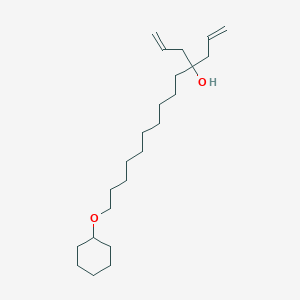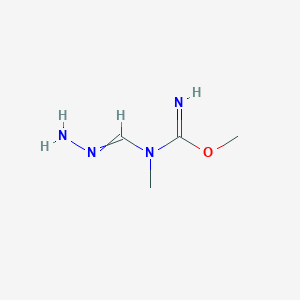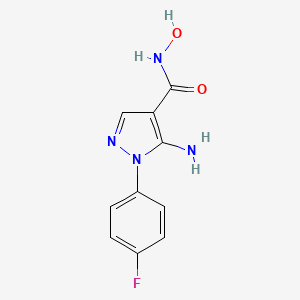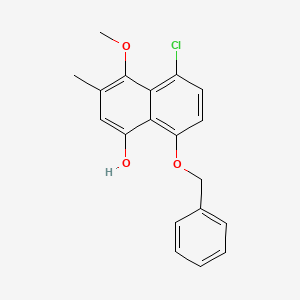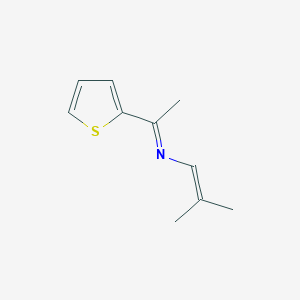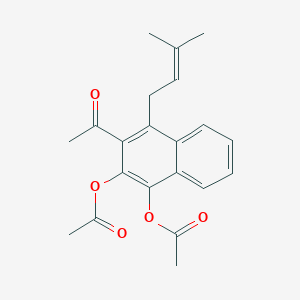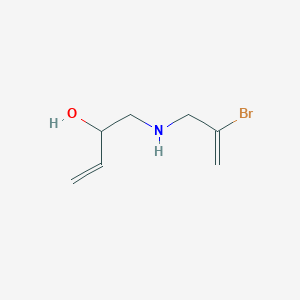![molecular formula C15H14O5 B14398759 2,3,4-Trimethoxybenzo[8]annulene-5,6-dione CAS No. 88021-62-9](/img/structure/B14398759.png)
2,3,4-Trimethoxybenzo[8]annulene-5,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trimethoxybenzo8annulene-5,6-dione is a complex organic compound characterized by its unique annulene structure. Annulenes are monocyclic hydrocarbons that contain the maximum number of non-cumulated or conjugated double bonds . This compound is notable for its three methoxy groups and a dione functionality, making it a subject of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethoxybenzo8annulene-5,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the annulene ring structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethoxybenzo8annulene-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.
Scientific Research Applications
2,3,4-Trimethoxybenzo8annulene-5,6-dione has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties of annulenes and their reactivity.
Biology: The compound’s derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethoxybenzo8annulene-5,6-dione involves its interaction with molecular targets through its functional groups. The methoxy groups and dione functionality play crucial roles in its reactivity and interaction with biological molecules. The pathways involved include electron transfer processes and the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethoxybenzoic acid: Similar in structure but lacks the annulene ring and dione functionality.
2,3,4-Trimethoxybenzaldehyde: Contains methoxy groups but has an aldehyde group instead of the dione.
2,3,4-Trimethoxybenzene: Lacks the dione functionality and annulene structure.
Uniqueness
2,3,4-Trimethoxybenzo8annulene-5,6-dione is unique due to its annulene ring structure combined with methoxy groups and a dione functionality. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88021-62-9 |
|---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
2,3,4-trimethoxybenzo[8]annulene-5,6-dione |
InChI |
InChI=1S/C15H14O5/c1-18-11-8-9-6-4-5-7-10(16)13(17)12(9)15(20-3)14(11)19-2/h4-8H,1-3H3 |
InChI Key |
VARHDEIIAYNFOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC=CC(=O)C2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14398677.png)
